![molecular formula C23H14F3N3O B2776341 1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline CAS No. 932280-47-2](/img/structure/B2776341.png)
1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Electrophilic aromatic substitution reactions to introduce fluorine atoms.
- Methoxylation using methanol and a suitable catalyst.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes:
- Use of continuous flow reactors for better control of reaction conditions.
- Catalysts and reagents that are cost-effective and environmentally friendly.
- Purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Pyrazole Ring:
- Starting with a substituted phenylhydrazine and an appropriate diketone or ketoester.
- Cyclization under acidic or basic conditions to form the pyrazole ring.
-
Quinoline Ring Construction:
- Condensation of the pyrazole intermediate with an aniline derivative.
- Cyclization and aromatization steps to form the quinoline ring system.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction of the nitro groups (if present) to amines using hydrogenation or metal hydrides.
Substitution: Halogen exchange reactions, particularly fluorine substitution with other halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C), sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halide salts.
Major Products:
- Quinoline N-oxides, amines, and various substituted derivatives depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. For example, it could inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer.
Molecular Targets: Potential targets include protein kinases, G-protein coupled receptors, and other enzymes involved in metabolic pathways.
Comparación Con Compuestos Similares
- 1-(2,4-Difluorophenyl)-3-(4-chlorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline
- 1-(2,4-Difluorophenyl)-3-(4-bromophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline
Comparison:
- Fluorine Substitution: The presence of fluorine atoms can significantly alter the compound’s electronic properties, making it more lipophilic and potentially increasing its biological activity.
- Methoxy Group: The methoxy group can enhance the compound’s solubility and influence its interaction with biological targets.
- Unique Properties: Compared to its analogs, 1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline may exhibit unique binding affinities and selectivities due to its specific substitution pattern.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-8-methoxypyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F3N3O/c1-30-16-7-8-20-17(11-16)23-18(12-27-20)22(13-2-4-14(24)5-3-13)28-29(23)21-9-6-15(25)10-19(21)26/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMMFMZBYNXNLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=C(C=C(C=C4)F)F)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE](/img/structure/B2776260.png)
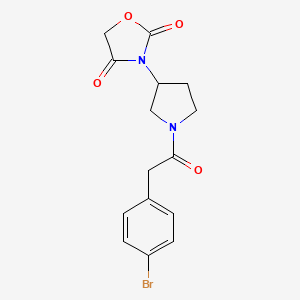
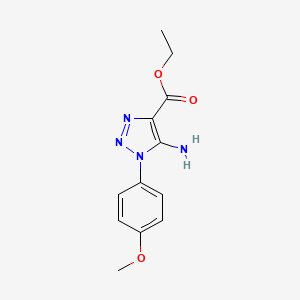
![N-(1-cyanocyclopentyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2776263.png)
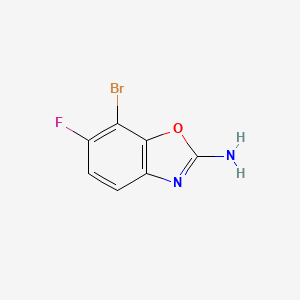
![Tert-butyl 3-[(oxan-4-yl)amino]propanoate](/img/structure/B2776267.png)
![2,4,6-trimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide](/img/structure/B2776268.png)
![3,3-Dimethyl-1-[2-(methylsulfanyl)ethyl]urea](/img/structure/B2776269.png)
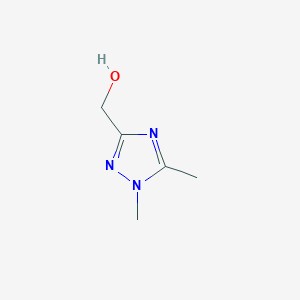
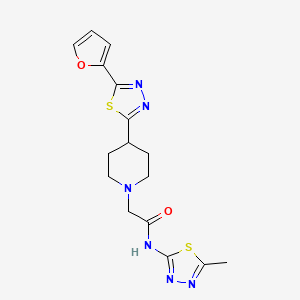
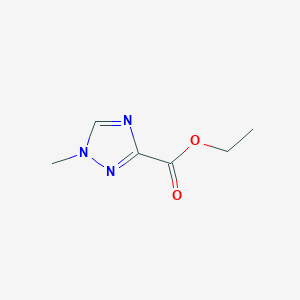
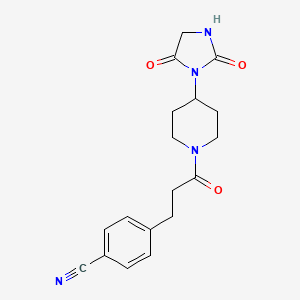
![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclopropylpyrimidine](/img/structure/B2776279.png)
![N-(3-ethylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2776280.png)
